REACTION_CXSMILES
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[CH:1]([C:4]1[CH:8]=[C:7]([NH2:9])[N:6]([C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)[N:5]=1)([CH3:3])[CH3:2].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl[C:31]([O:33][C:34]([CH3:36])=[CH2:35])=[O:32]>>[CH:1]([C:4]1[CH:8]=[C:7]([NH:9][C:31](=[O:32])[O:33][C:34]([CH3:36])=[CH2:35])[N:6]([C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)[N:5]=1)([CH3:3])[CH3:2] |f:1.2|
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)(C)C1=NN(C(=C1)N)C=1C=C2C=CC=NC2=CC1
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Name
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|
Quantity
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7.9 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
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Quantity
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0.48 mL
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Type
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reactant
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Smiles
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ClC(=O)OC(=C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)(C)C1=NN(C(=C1)NC(OC(=C)C)=O)C=1C=C2C=CC=NC2=CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |